molecular formula C24H32N2O5S B11602571 2-methoxyethyl 2-ethyl-7-methyl-3-oxo-5-[4-(pentyloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

2-methoxyethyl 2-ethyl-7-methyl-3-oxo-5-[4-(pentyloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11602571
M. Wt: 460.6 g/mol
InChI Key: HDMZMMMEVWQQCS-UHFFFAOYSA-N
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Description

2-METHOXYETHYL 2-ETHYL-7-METHYL-3-OXO-5-[4-(PENTYLOXY)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXYETHYL 2-ETHYL-7-METHYL-3-OXO-5-[4-(PENTYLOXY)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole and pyrimidine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-METHOXYETHYL 2-ETHYL-7-METHYL-3-OXO-5-[4-(PENTYLOXY)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

2-METHOXYETHYL 2-ETHYL-7-METHYL-3-OXO-5-[4-(PENTYLOXY)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHOXYETHYL 2-ETHYL-7-METHYL-3-OXO-5-[4-(PENTYLOXY)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-METHOXYETHYL 2-ETHYL-7-METHYL-3-OXO-5-[4-(PENTYLOXY)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE apart is its specific structural features and the resulting chemical properties. These unique characteristics make it particularly useful in certain applications, such as its potential biological activity and its role as a building block in complex molecule synthesis .

Properties

Molecular Formula

C24H32N2O5S

Molecular Weight

460.6 g/mol

IUPAC Name

2-methoxyethyl 2-ethyl-7-methyl-3-oxo-5-(4-pentoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H32N2O5S/c1-5-7-8-13-30-18-11-9-17(10-12-18)21-20(23(28)31-15-14-29-4)16(3)25-24-26(21)22(27)19(6-2)32-24/h9-12,19,21H,5-8,13-15H2,1-4H3

InChI Key

HDMZMMMEVWQQCS-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(S3)CC)C)C(=O)OCCOC

Origin of Product

United States

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